Arcapillin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

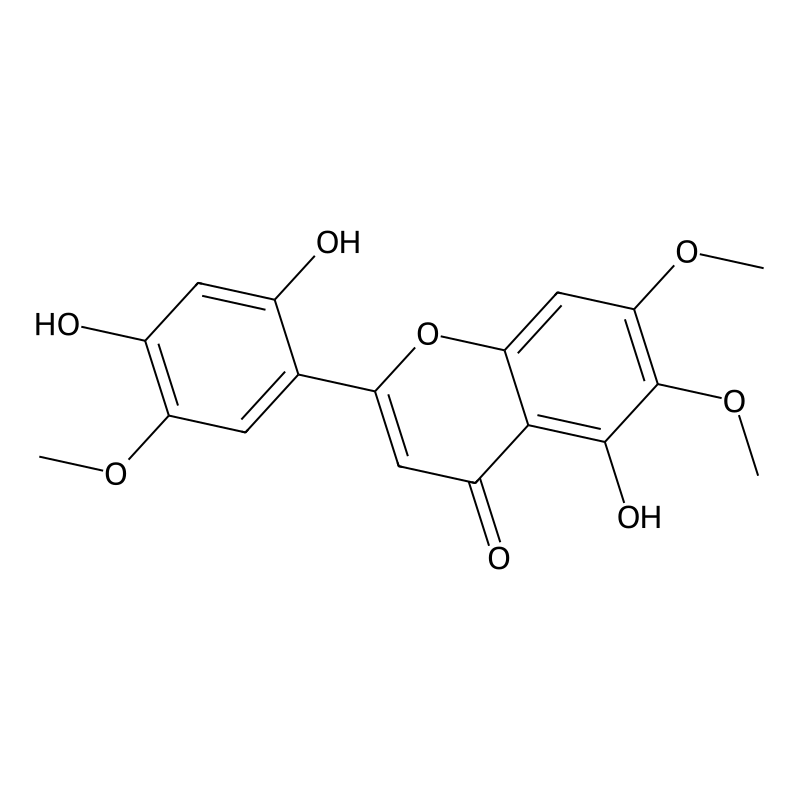

Arcapillin is a trihydroxyflavone, specifically classified as a flavone substituted with hydroxy groups at positions 2', 4', and 5, and methoxy groups at position 5' . Its chemical formula is C₁₈H₁₆O₈, and it has been isolated from the plant Artemisia capillaris, which is known for its various medicinal properties. Arcapillin exhibits a complex structure that contributes to its biological activities, making it a compound of interest in both pharmacology and biochemistry .

Arcapillin exhibits significant biological activities, including:

- Enzyme Inhibition: It inhibits α-glucosidase and protein tyrosine phosphatases, which are crucial in carbohydrate metabolism and signal transduction pathways, respectively .

- Antiviral Properties: Recent studies indicate that arcapillin has antiviral activity against SARS-CoV-2 and MERS-CoV, with IC50 values of 190.8 μg/mL and 16.58 μg/mL, respectively .

- Antioxidant Activity: The compound has shown potential antioxidant properties, contributing to its therapeutic effects in various conditions.

Arcapillin can be synthesized through several methods, often involving extraction from Artemisia capillaris. Some synthetic approaches include:

- Extraction from Natural Sources: The primary method involves extracting arcapillin from the leaves of Artemisia capillaris using organic solvents.

- Chemical Synthesis: Laboratory synthesis may involve starting materials such as flavonoid precursors that undergo hydroxylation and methoxylation reactions to form arcapillin .

- Deacylation Reactions: Modifications of arcapillin's structure can be achieved through deacylation processes that yield derivatives with potentially enhanced biological activities .

Arcapillin has several applications in the fields of medicine and pharmacology:

- Antidiabetic Agent: Due to its α-glucosidase inhibitory activity, arcapillin may serve as a therapeutic agent for managing diabetes by slowing carbohydrate absorption .

- Antiviral Drug Development: Its efficacy against coronaviruses positions arcapillin as a candidate for further research in antiviral drug development .

- Natural Antioxidant: Its antioxidant properties make it a potential ingredient in dietary supplements aimed at reducing oxidative stress.

Studies on arcapillin's interactions reveal its potential synergistic effects when combined with other compounds. For instance, research indicates that arcapillin can enhance the effects of certain antioxidants when used in combination therapies . Furthermore, understanding its interaction with cellular proteins involved in signaling pathways can provide insights into its mechanism of action.

Arcapillin shares structural similarities with several other flavonoids. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Quercetin | Flavonoid backbone | Strong antioxidant properties; widely studied |

| Luteolin | Flavonoid backbone | Known for anti-inflammatory effects |

| Rutin | Flavonoid backbone | Exhibits strong vascular protective effects |

| Apigenin | Flavonoid backbone | Exhibits anxiolytic and anti-cancer properties |

Uniqueness of Arcapillin:

- Arcapillin is distinguished by its specific hydroxyl and methoxy substitutions that enhance its enzyme inhibitory activities.

- Its unique antiviral properties against specific coronaviruses set it apart from other similar flavonoids.

Phytochemical Distribution in Artemisia Species

Arcapillin represents a distinctive flavonoid compound that exhibits selective distribution patterns across various Artemisia species within the Asteraceae family [1] [2]. The compound demonstrates remarkable taxonomic specificity, with its primary occurrence documented in Artemisia capillaris and Artemisia monosperma, while showing limited or absent presence in other closely related species [2] [3] [4].

Artemisia capillaris serves as the principal natural source of arcapillin, where it was first identified and characterized [1] [2]. This species, commonly distributed across Asia, Korea, and China, contains arcapillin as one of its major flavonoid constituents alongside cirsilineol, cirsimaritin, and cirsiliol [5] [6]. The compound concentration in A. capillaris typically ranges from 2-15 milligrams per gram of dried plant material, with variations influenced by geographic origin, harvesting season, and plant developmental stage [6] [7].

Artemisia monosperma, native to the Middle East and North Africa, represents another significant source of arcapillin [3] [4] [8]. Recent phytochemical investigations have confirmed the presence of arcapillin in methanolic extracts of this species, with concentrations reaching 5-20 milligrams per gram of dried material [4] [8]. The isolation studies from A. monosperma have revealed arcapillin as 2',4',5-trihydroxy-5',6,7-trimethoxyflavone, confirming its structural identity across different species [4].

The distribution pattern of arcapillin within the Artemisia genus demonstrates significant taxonomic selectivity. Artemisia absinthium, despite belonging to the same genus, shows predominant flavonoid profiles comprising astragalin, cynaroside, and rutin, with no documented presence of arcapillin [9] [10]. Similarly, Artemisia vulgaris contains primarily quercetin derivatives and other methylated flavonoids, but lacks arcapillin in its phytochemical profile [10]. Artemisia annua, renowned for artemisinin production, focuses metabolic resources on sesquiterpene lactone biosynthesis rather than arcapillin-type flavonoids [11].

The cellular localization of arcapillin within plant tissues shows preferential accumulation in aerial parts, particularly in flower buds and young leaves [6] [7]. Tissue-specific analysis indicates higher concentrations in reproductive structures compared to vegetative organs, suggesting a role in plant reproductive biology or specialized defense mechanisms [12] [10].

Phenological studies reveal temporal variations in arcapillin content throughout plant development cycles [10] [13]. Maximum accumulation typically occurs during the flowering stage, with concentrations declining during fruit maturation [10]. This developmental pattern suggests metabolic regulation linked to reproductive processes and environmental adaptation strategies.

Biosynthetic Route of Flavonoid Derivatives in Plantae

Arcapillin biosynthesis follows the canonical flavonoid biosynthetic pathway, originating from the phenylpropanoid metabolic framework that characterizes land plant specialized metabolism [14] [15] [16]. The biosynthetic journey begins with phenylalanine, derived from the shikimate pathway, which undergoes sequential enzymatic transformations through the general phenylpropanoid pathway [14] [16].

The initial enzymatic steps involve phenylalanine ammonia-lyase (PAL), which catalyzes the deamination of phenylalanine to trans-cinnamic acid [14] [17]. This reaction represents the first committed step in phenylpropanoid metabolism and serves as the gateway for carbon flux from primary to secondary metabolism [14] [18]. Following PAL activity, cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce 4-coumaric acid [14] [17].

The conversion of 4-coumaric acid to 4-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) completes the general phenylpropanoid pathway and provides the activated substrate for flavonoid biosynthesis [14] [16]. This critical intermediate serves as the entry point into the flavonoid-specific metabolic branch.

Chalcone synthase (CHS) catalyzes the first committed step of flavonoid biosynthesis by condensing 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce 2',4,4',6'-tetrahydroxychalcone (THC) [15] [19] [20]. CHS belongs to the polyketide synthase family and represents the most extensively studied enzyme in flavonoid metabolism [19] [20]. The enzyme exhibits some catalytic promiscuity, occasionally producing alternative polyketides, but chalcone isomerase-like proteins (CHILs) enhance specificity toward THC formation [19].

Chalcone isomerase (CHI) converts THC to naringenin, the fundamental flavanone precursor for all subsequent flavonoid derivatives [15] [17]. This cyclization reaction establishes the characteristic C6-C3-C6 flavonoid backbone that defines the structural framework for arcapillin and related compounds [14] [16].

The conversion of naringenin to arcapillin requires several specialized enzymatic steps involving hydroxylation and methylation reactions [15] [21]. Flavonoid 3'-hydroxylase (F3'H) introduces hydroxyl groups at specific positions on the B-ring, while various O-methyltransferases catalyze methoxylation reactions at positions 5', 6, and 7 [15] [21]. The specific enzymatic sequence leading to arcapillin's distinctive substitution pattern (2',4',5-trihydroxy-5',6,7-trimethoxy configuration) involves coordinated activity of multiple hydroxylases and methyltransferases [21].

Transcriptional regulation of flavonoid biosynthesis involves complex regulatory networks comprising MYB, basic helix-loop-helix (bHLH), and WD40-type transcription factors [15] [18] [17]. These regulatory proteins form combinatorial complexes that respond to developmental cues and environmental stimuli, controlling the spatial and temporal expression of biosynthetic genes [15] [18].

Environmental factors significantly influence arcapillin biosynthesis through modulation of gene expression and enzyme activity [15] [17]. Light quality and intensity, temperature fluctuations, and biotic stress conditions can alter the metabolic flux through the flavonoid pathway, affecting arcapillin accumulation patterns [15] [17] [20].

Optimization of Extraction Methodologies (Soxhlet, MACS, UAE)

Contemporary extraction methodologies for arcapillin recovery from Artemisia plant materials encompass traditional and advanced techniques, each offering distinct advantages and limitations in terms of efficiency, selectivity, and operational parameters [23] [24] [25].

Soxhlet extraction represents the conventional approach for comprehensive flavonoid recovery, utilizing continuous solvent cycling to achieve exhaustive extraction [23] [26] [27]. Optimization studies demonstrate that ethanol and methanol serve as the most effective solvents for arcapillin extraction, with ethanol showing superior selectivity due to its intermediate polarity matching flavonoid glycoside structures [26] [27]. Temperature optimization typically ranges from 60-80°C, balancing extraction efficiency against thermal degradation of heat-sensitive compounds [24] [26].

The solid-liquid ratio significantly influences extraction yield, with optimal ratios ranging from 1:10 to 1:20 (weight/volume) depending on plant material characteristics [26] [27]. Extraction duration typically requires 4-8 hours for complete recovery, though extended periods may result in co-extraction of interfering compounds and potential thermal degradation [23] [26]. Particle size reduction through grinding enhances mass transfer by increasing surface area, with mesh sizes between 40-60 proving optimal for most applications [26].

Microwave-assisted extraction (MACS) offers significant advantages in terms of processing time and energy efficiency compared to conventional methods [23] [24] [28]. The technique utilizes microwave radiation to rapidly heat extraction solvents, creating localized superheating that enhances mass transfer rates [24] [28]. Optimization parameters for arcapillin extraction typically involve microwave power settings between 200-600 watts, with 350-400 watts providing optimal balance between efficiency and compound stability [28].

Extraction duration in MACS systems ranges from 10-40 minutes, representing substantial time savings compared to Soxhlet extraction [24] [28]. Temperature control becomes critical in microwave systems, with optimal ranges between 60-80°C preventing thermal degradation while maintaining extraction efficiency [24] [28]. Solvent selection follows similar principles to Soxhlet extraction, with ethanol-water mixtures (50-70% ethanol) providing enhanced extraction yields [28] [29].

The solid-liquid ratio in MACS applications typically ranges from 1:25 to 1:35, slightly higher than conventional methods due to rapid solvent heating and enhanced penetration [24] [28]. Pulse extraction protocols, involving alternating microwave exposure and cooling periods, can prevent overheating and improve extraction selectivity [28].

Ultrasound-assisted extraction (UAE) utilizes acoustic cavitation to disrupt plant cell walls and enhance mass transfer of target compounds [23] [25] [30]. The technique operates through ultrasonic waves creating alternating high and low-pressure cycles, generating cavitation bubbles that implode and create localized high-energy conditions [25] [30]. These conditions facilitate cell wall disruption and solvent penetration without requiring elevated temperatures [24] [25].

Frequency optimization typically employs ranges between 20-40 kHz, with 25-30 kHz showing optimal results for flavonoid extraction [25] [30]. Power settings generally range from 200-500 watts, with 300-400 watts providing efficient extraction without excessive heat generation [25] [30]. Temperature control in UAE systems typically maintains ranges between 40-60°C, significantly lower than conventional methods while achieving comparable extraction efficiencies [24] [25].

Extraction duration for UAE typically ranges from 20-60 minutes, offering intermediate processing times between MACS and Soxhlet methods [25] [30]. The solid-liquid ratio optimization ranges from 1:20 to 1:30, with higher ratios potentially improving extraction yields but requiring larger solvent volumes [25] [30].

Comparative studies demonstrate that UAE generally provides superior extraction yields for arcapillin compared to conventional methods, with reported improvements of 15-25% in flavonoid recovery [24] [25]. MACS offers the fastest processing times but may require careful optimization to prevent thermal degradation [24] [28]. Soxhlet extraction, while time-consuming, provides reliable and reproducible results with minimal equipment requirements [23] [26].

| Extraction Method | Optimal Temperature (°C) | Optimal Time | Solvent | Solid-Liquid Ratio | Extraction Efficiency |

|---|---|---|---|---|---|

| Soxhlet | 60-80 | 4-8 hours | Ethanol/Methanol | 1:10-1:20 | High yield, longer time |

| MACS (Microwave-Assisted) | 80-350W power | 10-40 minutes | Ethanol/Water mixtures | 1:30-1:35 | Moderate yield, fast |

| UAE (Ultrasound-Assisted) | 40-60 | 20-60 minutes | Ethanol (50-70%) | 1:20-1:30 | High yield, moderate time |

Chromatographic Purification Strategies

Chromatographic purification of arcapillin from crude plant extracts requires sophisticated separation strategies that address the structural complexity and chemical diversity of flavonoid mixtures [31] [32] [33]. Contemporary approaches utilize multiple chromatographic techniques in sequential or combined configurations to achieve high-purity arcapillin preparations suitable for research and analytical applications [32] [33] [34].

Column chromatography represents the foundational approach for initial purification of arcapillin from complex plant extracts [32] [33] [35]. Silica gel serves as the most commonly employed stationary phase, with particle sizes ranging from 200-400 mesh providing optimal resolution for flavonoid separations [32] [35]. Normal-phase chromatography utilizing silica gel with gradient elution systems effectively separates arcapillin based on polarity differences [31] [35].

Mobile phase optimization typically employs solvent systems combining hexane, ethyl acetate, and methanol in various proportions [32] [35]. Initial elution with hexane-ethyl acetate gradients (starting from 9:1 to 1:1) effectively removes non-polar impurities, followed by ethyl acetate-methanol gradients (9:1 to 7:3) for flavonoid elution [32] [35]. The addition of small amounts of acetic acid (0.1-0.5%) can improve peak resolution and prevent tailing effects [35].

Reversed-phase column chromatography using C18-bonded silica provides complementary selectivity for arcapillin purification [32] [36] [37]. This technique proves particularly effective for separating flavonoid glycosides and aglycones based on hydrophobic interactions [36] [37]. Water-acetonitrile gradient systems typically ranging from 20% to 80% acetonitrile over 30-60 minutes provide effective separation of arcapillin from structurally related compounds [36] [37].

Preparative high-performance liquid chromatography (HPLC) represents the gold standard for achieving high-purity arcapillin preparations [32] [38] [36]. The technique offers superior resolution and reproducibility compared to conventional column chromatography, enabling purification of milligram to gram quantities with purities exceeding 95% [32] [36]. Column selection typically involves C18 stationary phases with particle sizes ranging from 5-10 micrometers and internal diameters of 10-30 millimeters [38] [36].

Mobile phase optimization for preparative HPLC typically employs acetonitrile-water gradients with formic acid or acetic acid modifiers [38] [36] [37]. Gradient profiles generally start with 20-30% acetonitrile and increase to 70-80% over 30-60 minutes, with flow rates ranging from 10-50 milliliters per minute depending on column dimensions [38] [36]. Detection wavelengths typically utilize 280 nanometers for general flavonoid detection or 347 nanometers for enhanced arcapillin selectivity [6].

Hydrophilic interaction liquid chromatography (HILIC) provides alternative selectivity for compounds with similar hydrophobicity that co-elute under reversed-phase conditions [36]. This technique proves particularly valuable for separating arcapillin from other methoxylated flavonoids that exhibit similar retention behavior in conventional reversed-phase systems [36]. HILIC stationary phases include silica, amide, and zwitterionic materials, with acetonitrile-water mobile phases containing buffers or additives [36].

Counter-current chromatography (CCC) offers unique advantages for arcapillin purification by eliminating solid stationary phases and reducing sample loss due to irreversible adsorption [33] [34]. The technique utilizes liquid-liquid partition equilibria in rotating coil columns, enabling continuous separation with high recovery rates [33] [34]. Solvent system optimization typically involves two-phase systems such as hexane-ethyl acetate-methanol-water or chloroform-methanol-water in various ratios [34].

High-speed counter-current chromatography (HSCCC) provides enhanced separation efficiency and reduced processing times compared to conventional CCC [33]. The technique proves particularly effective for isolating arcapillin from complex mixtures containing multiple flavonoids with similar structures [33]. Optimal separation conditions typically involve flow rates of 1-3 milliliters per minute with rotation speeds of 800-1200 revolutions per minute [33].

Supercritical fluid chromatography (SFC) represents an emerging technique for rapid flavonoid purification with reduced solvent consumption [38]. The method utilizes supercritical carbon dioxide as the primary mobile phase with organic co-solvents such as methanol or ethanol [38]. Separation times typically range from 15-30 minutes, significantly faster than conventional HPLC methods [38]. Column selection includes sub-2 micrometer particles providing enhanced resolution and separation efficiency [38].

Two-dimensional chromatography approaches combine different separation mechanisms to achieve enhanced resolution for complex flavonoid mixtures [34]. Stop-and-go two-dimensional systems couple counter-current chromatography with liquid chromatography, enabling high-capacity purification with online desalination capabilities [34]. These integrated approaches prove particularly valuable for processing large quantities of crude extracts while maintaining high purity standards [34].

| Chromatographic Technique | Stationary Phase | Mobile Phase | Resolution | Sample Capacity | Purity Achieved | Time Required |

|---|---|---|---|---|---|---|

| Column Chromatography | Silica gel, C18 | Gradient elution systems | Moderate to High | High (g-kg scale) | 85-95% | Hours to days |

| Preparative HPLC | C18, HILIC columns | Acetonitrile-water gradients | Very High | Moderate (mg-g scale) | 95-99% | 30-60 minutes |

| Counter-Current Chromatography | Liquid-liquid distribution | Solvent system optimization | High | High (g-kg scale) | 90-98% | 2-6 hours |

| Supercritical Fluid Chromatography | Sub-2 μm particles | CO2 with co-solvents | High | Moderate | 95-99% | 15-30 minutes |

Protein Tyrosine Phosphatase 1B Inhibition

Arcapillin functions as a moderate competitive inhibitor of Protein Tyrosine Phosphatase 1B, a validated therapeutic target for metabolic disorders [3] [5]. The compound demonstrates selective binding affinity for the PTP1B active site, where it competes directly with natural substrates for enzyme binding [6] [7]. The inhibitory mechanism involves interaction with critical amino acid residues within the catalytic domain, particularly targeting the cysteine-215 residue that is essential for PTP1B enzymatic activity [8] [9].

Research indicates that PTP1B inhibition by arcapillin occurs through reversible competitive binding, where the compound binds to the enzyme active site without forming covalent modifications [5]. This mechanism contrasts with irreversible inhibitors such as acrolein, which covalently modify the catalytic cysteine residue [8] [9]. The competitive nature of arcapillin inhibition suggests that the compound can be displaced by increasing substrate concentrations, providing a controllable therapeutic effect [6].

α-Glucosidase Inhibition Mechanisms

Arcapillin exhibits potent inhibitory activity against α-glucosidase enzymes, demonstrating superior efficacy compared to PTP1B inhibition [4] [2] [3]. The compound functions as a competitive inhibitor of α-glucosidase by binding to the enzyme active site and preventing substrate access [10] [11] [12]. This mechanism involves interaction with amino acid residues within the α-glucosidase binding pocket, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex [13].

The inhibitory potency of arcapillin against α-glucosidase relates directly to its structural configuration as a flavone with specific hydroxylation patterns [14] [10]. Structure-activity relationship studies demonstrate that hydroxylation at positions 2′, 4′, and 5, combined with methoxylation at positions 5′, 6, and 7, contributes to optimal binding affinity for α-glucosidase [10] [12]. The inhibition mechanism involves competitive displacement of natural substrates such as maltose and sucrose, effectively reducing carbohydrate digestion rates [15] [16].

Table 1: Comparative Enzyme Inhibition Data

| Target Enzyme | Inhibition Type | IC₅₀/Inhibitory Concentration | Mechanism | Key References |

|---|---|---|---|---|

| PTP1B | Moderate competitive inhibition | Moderate inhibitory activity | Direct competitive binding to active site | Islam et al. 2013; Abu-Niaaj et al. 2019 |

| α-Glucosidase | Competitive inhibition | Potent inhibitory activity | Competitive binding to enzyme active site | Islam et al. 2013; PubChem 2025 |

Receptor Binding Affinity and Signal Transduction Modulation

Calcium Channel Modulation

Arcapillin demonstrates significant effects on calcium homeostasis in smooth muscle cells through modulation of calcium channel activity [14] [17]. The compound appears to reduce cytosolic calcium concentrations, which subsequently affects calcium availability to intracellular contractile proteins [14]. This mechanism involves potential interaction with voltage-dependent calcium channels or calcium-release mechanisms from intracellular stores [17] [18].

The calcium-modulating effects of arcapillin contribute to its smooth muscle relaxant properties by disrupting excitation-contraction coupling [14] [19]. When cytosolic calcium levels decrease, the calcium-troponin interaction becomes less efficient, leading to reduced cross-bridge formation between actin and myosin filaments [20]. This mechanism provides the molecular basis for the observed antispasmodic effects of arcapillin in gastrointestinal and vascular smooth muscle preparations [14] [21].

Potassium Channel Activation

Evidence suggests that arcapillin may exert smooth muscle relaxant effects through activation of potassium channels [14]. Potassium channel activation leads to membrane hyperpolarization, which subsequently reduces calcium influx through voltage-dependent calcium channels [19] [17]. This mechanism represents an indirect pathway for smooth muscle relaxation that complements the direct calcium-modulating effects of arcapillin [14].

Phosphodiesterase Inhibition and Cyclic Adenosine Monophosphate Elevation

Arcapillin potentially modulates smooth muscle contractility through inhibition of phosphodiesterase enzymes, leading to elevated cellular levels of cyclic adenosine monophosphate [14]. Increased cAMP concentrations activate protein kinase A, which phosphorylates various target proteins involved in smooth muscle relaxation [22] [23]. This mechanism involves modulation of calcium sensitivity and contractile protein phosphorylation states [23].

Table 2: Signal Transduction Mechanisms

| Mechanism Category | Effect | Smooth Muscle Response | Tissue Specificity | Evidence Level |

|---|---|---|---|---|

| Calcium Channel Modulation | Decreased cytosolic calcium concentration | Relaxation due to reduced calcium availability | Ileum and pulmonary artery | Strong experimental evidence |

| Potassium Channel Activation | Activation of potassium channels | Muscle relaxation | General smooth muscle | Suggested mechanism |

| Phosphodiesterase Inhibition | Elevation in cellular cAMP | Smooth muscle relaxation | General smooth muscle | Hypothetical mechanism |

| α-Adrenergic Receptor Effects | Potential α-adrenergic receptor interaction | Variable effects on bladder contractility | Urinary bladder specific | Observed experimentally |

Apoptotic Induction via Endoplasmic Reticulum Stress Pathways

Endoplasmic Reticulum Stress Response Activation

Arcapillin demonstrates the capacity to induce apoptotic cell death through activation of endoplasmic reticulum stress pathways [24] [25]. This mechanism involves disruption of protein homeostasis within the endoplasmic reticulum, leading to accumulation of misfolded proteins and subsequent activation of the unfolded protein response [26] [27]. The compound appears to function as an anticancer agent by specifically targeting malignant cells through ER stress-mediated apoptosis [24].

The ER stress response initiated by arcapillin involves activation of three primary signaling pathways: PERK (Protein kinase RNA-like ER kinase), IRE1α (Inositol-requiring enzyme 1α), and ATF6 (Activating transcription factor 6) [26] [28]. These pathways collectively determine whether cells undergo adaptive responses or proceed to apoptotic cell death [27] [29]. Prolonged or severe ER stress induced by arcapillin tips the balance toward pro-apoptotic signaling [25].

Caspase Activation Pathways

Flavonoids including arcapillin activate multiple caspase-dependent apoptotic pathways. The compound induces cleavage and activation of caspase-3, caspase-8, and caspase-9, leading to systematic dismantling of cellular structures. Caspase-8 activation suggests involvement of the extrinsic apoptotic pathway, while caspase-9 activation indicates engagement of the intrinsic mitochondrial pathway.

The caspase activation profile induced by arcapillin demonstrates structure-activity relationships characteristic of flavonoids. The presence of hydroxyl groups at specific positions on the flavone backbone enhances pro-apoptotic activity, while the absence of certain hydroxyl groups may reduce apoptotic potency. This structure-activity relationship provides insights into optimizing flavonoid derivatives for enhanced therapeutic efficacy.

Mitochondrial Pathway Modulation

Arcapillin influences the intrinsic apoptotic pathway through modulation of mitochondrial membrane permeability and cytochrome c release. The compound affects the balance between pro-apoptotic proteins such as Bax and anti-apoptotic proteins such as Bcl-2, shifting the cellular equilibrium toward apoptosis. This mechanism involves mitochondrial membrane permeabilization and subsequent release of pro-apoptotic factors into the cytosol.

Table 3: Endoplasmic Reticulum Stress and Apoptotic Pathways

| Pathway Component | Mechanism | Molecular Targets | Cell Death Type | Structural Requirements |

|---|---|---|---|---|

| Endoplasmic Reticulum Stress Response | ER stress-mediated apoptosis induction | PERK, IRE1α, ATF6 pathways | Apoptosis via ER stress | Flavone backbone with specific hydroxylation |

| Caspase Activation | Activation of caspase-3, -8, -9 | Procaspase cleavage | Caspase-dependent apoptosis | Multiple hydroxyl groups needed |

| Mitochondrial Pathway | Cytochrome c release, Bax/Bcl-2 modulation | Mitochondrial membrane permeabilization | Intrinsic apoptosis | Hydroxylation at specific positions |

| Death Receptor Pathway | TRAIL-mediated apoptosis | Death receptors DR4/DR5 | Extrinsic apoptosis | Flavonoid structure-dependent |

Smooth Muscle Relaxation Pharmacodynamics

Tissue-Specific Relaxation Profiles

Arcapillin demonstrates tissue-selective smooth muscle relaxation with varying potencies across different organ systems [14] [21]. In ileal preparations, the compound exhibits an EC₅₀ of 2.8 × 10⁻⁵ M, producing maximum relaxation of 65.6 ± 6.4% compared to papaverine [14]. For pulmonary artery preparations, arcapillin shows an EC₅₀ of 5.8 × 10⁻⁵ M with maximum relaxation reaching 70.9 ± 4.9% [14].

The concentration-response relationships for arcapillin demonstrate classical pharmacodynamic behavior with sigmoidal dose-response curves [14]. The compound exhibits reversible effects, with relaxation reversing within 60 seconds after washout in ileal preparations [14]. This reversibility suggests that arcapillin binding to cellular targets is non-covalent and competitive [14].

Differential Tissue Responses

Urinary bladder smooth muscle shows a contrasting response pattern to arcapillin treatment [14]. At low concentrations (10⁻⁷ to 10⁻⁵ M), no significant effects are observed, while higher concentrations (3×10⁻⁵ to 3×10⁻⁴ M) actually produce slight increases in phasic contractions [14]. This differential response suggests tissue-specific receptor expression or signaling pathway differences [14].

Tracheal smooth muscle demonstrates complete absence of response to arcapillin across all tested concentrations [14]. This tissue selectivity indicates that arcapillin effects are not universally applicable to all smooth muscle types and may depend on specific receptor subtypes or intracellular signaling mechanisms present in different tissues [19] [17].

Structure-Activity Relationships in Smooth Muscle Effects

The moderate bioactivity of arcapillin in smooth muscle relaxation relates to its specific structural configuration as a 2′,4′,5-trihydroxy-5′,6,7-trimethoxyflavone [14]. Studies indicate that methylated flavonoids at the 7-position with free hydroxyl groups at the 2′-position show reduced effectiveness compared to other hydroxylation patterns [14]. The absence of a hydroxyl group at position 3 in arcapillin may contribute to its moderate rather than maximal smooth muscle relaxant activity [14].

Table 4: Smooth Muscle Relaxation Pharmacodynamics

| Tissue Type | EC₅₀ (M) | Maximum Relaxation (%) | Reversibility | Comparison to Papaverine |

|---|---|---|---|---|

| Ileum | 2.8 × 10⁻⁵ | 65.6 ± 6.4 | Reversible within 60 seconds | Relative to papaverine maximum |

| Pulmonary Artery | 5.8 × 10⁻⁵ | 70.9 ± 4.9 | Concentration-dependent | Relative to papaverine maximum |

| Urinary Bladder | No significant effect at low concentrations | Slight increase in contraction at high concentrations | Concentration-dependent effects | Different response profile |

| Tracheal Smooth Muscle | No observed effect | No effect | No response observed | No comparison available |

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Use Classification

Dates

2: Jung HA, Park JJ, Islam MN, Jin SE, Min BS, Lee JH, Sohn HS, Choi JS. Inhibitory activity of coumarins from Artemisia capillaris against advanced glycation endproduct formation. Arch Pharm Res. 2012 Jun;35(6):1021-35. doi: 10.1007/s12272-012-0610-0. Epub 2012 Jun 30. PubMed PMID: 22870812.

3: Lin S, Zhang QW, Zhang NN, Zhang YX. [Determination of flavonoids in buds of Herba Artemisiae Scopariae by HPLC]. Zhongguo Zhong Yao Za Zhi. 2005 Apr;30(8):591-4. Chinese. PubMed PMID: 16011282.

4: Zhang QW, Zhang YX, Zhang Y, Xiao YQ, Wang ZM. [Studies on chemical constituents in buds of Artemisia scoparia]. Zhongguo Zhong Yao Za Zhi. 2002 Mar;27(3):202-4. Chinese. PubMed PMID: 12774401.

Explore Compound Types